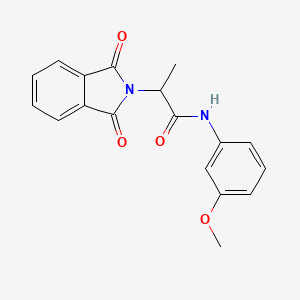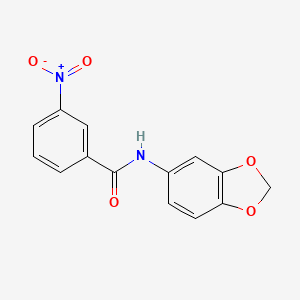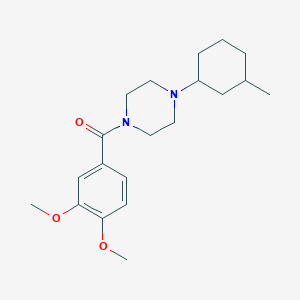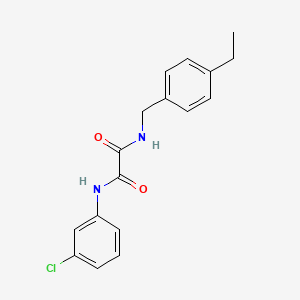![molecular formula C22H27FN2O B5147701 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has been of great interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biological activities.
科学研究应用
Compound 1 has been found to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to have potential as a therapeutic agent for cancer treatment.
作用机制
The exact mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been found to bind to the sigma-1 receptor, which may be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been found to affect various biochemical and physiological processes in the body. It has been found to decrease dopamine release in the brain, which may be responsible for its antipsychotic effects. It has also been found to decrease the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to inhibit the growth of cancer cells, which may be responsible for its potential use as a cancer treatment.
实验室实验的优点和局限性
One advantage of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 in lab experiments is that it has been extensively studied and its biological activities are well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 and to identify any potential off-target effects.
合成方法
Compound 1 can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with 3-(4-fluorophenyl)propylamine to form the intermediate product. The intermediate product is then reacted with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. The final product is then purified using column chromatography.
属性
IUPAC Name |
1-benzyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c23-21-10-8-18(9-11-21)7-4-14-24-22(26)20-12-15-25(16-13-20)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHNLVOHDJCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)



![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5147669.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
![{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]propyl}dimethylamine trifluoroacetate](/img/structure/B5147717.png)